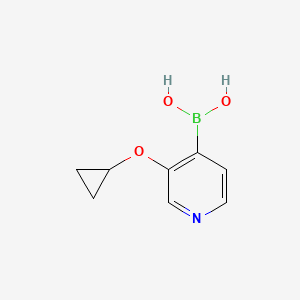

(3-Cyclopropoxypyridin-4-yl)boronic acid

Description

(3-Cyclopropoxypyridin-4-yl)boronic acid is a pyridine-derived boronic acid with a cyclopropoxy substituent at position 3 and a boronic acid (-B(OH)₂) group at position 3. The cyclopropoxy group introduces steric and electronic effects due to its strained three-membered ring and ether functionality. Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors via reversible interactions with diols or serine residues .

Properties

Molecular Formula |

C8H10BNO3 |

|---|---|

Molecular Weight |

178.98 g/mol |

IUPAC Name |

(3-cyclopropyloxypyridin-4-yl)boronic acid |

InChI |

InChI=1S/C8H10BNO3/c11-9(12)7-3-4-10-5-8(7)13-6-1-2-6/h3-6,11-12H,1-2H2 |

InChI Key |

XIENTEJWHFRAPQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=NC=C1)OC2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxypyridin-4-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of (3-Cyclopropoxypyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow setups for handling organolithium chemistry has enabled the synthesis of boronic acids on a multigram scale with high efficiency . This method allows for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxypyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki–Miyaura reactions.

Scientific Research Applications

(3-Cyclopropoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropoxypyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Substituent Effects on pKa and Reactivity

The pKa of boronic acids is critical for their reactivity and binding affinity. Substituents on the aromatic ring influence acidity through electronic effects:

- Fluoro-substituted analogs (e.g., (3-Fluoropyridin-4-yl)boronic acid hydrate, CAS 1029880-18-9) exhibit lower pKa values due to the electron-withdrawing nature of fluorine, enhancing Lewis acidity and accelerating boronic ester formation .

- Hydroxy-substituted analogs (e.g., (3-Hydroxypyridin-4-yl)boronic acid, CAS 2096334-63-1) have higher pKa values, as hydroxyl groups are electron-donating. This reduces reactivity in esterification but enables hydrogen bonding in biological systems .

- Chloro-substituted analogs (e.g., (6-Chloropyridin-3-yl)boronic acid, CAS 444120-91-6) show intermediate pKa values, balancing electron withdrawal with steric hindrance .

The cyclopropoxy group in the target compound is moderately electron-donating compared to halogens, likely resulting in a higher pKa than fluoro analogs but lower than hydroxy derivatives. This property may optimize its reactivity under physiological conditions (pH ~7.4) for applications like protease inhibition .

Reactivity in Dynamic Combinatorial Chemistry

Boronic acids undergo transesterification with diols in the presence of bases like Et₃N. For example, phenylboronic acid forms esters with catechol within 10 minutes under optimized conditions (5 mM concentration, 5 eq. Et₃N) . However, steric hindrance from the cyclopropoxy group could slow equilibrium establishment .

Stability and Degradation Pathways

Boronic acids degrade under oxidative conditions. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol in the presence of H₂O₂, with faster degradation at basic pH (~11) . The cyclopropoxy group’s stability under oxidative or hydrolytic conditions remains uncharacterized but is likely superior to esters or amides due to the inertness of cyclopropane rings.

Tabulated Comparison of Key Analogs

*Estimated based on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.